molecular formula C10H7F3N2O B1422684 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one CAS No. 1333936-39-2

2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

Cat. No.: B1422684
CAS No.: 1333936-39-2
M. Wt: 228.17 g/mol
InChI Key: TXPTYBILHJJZGF-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one” is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoroethanone group attached to a 3-methylimidazo[1,5-a]pyridine ring . The presence of the trifluoro group can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cytotoxic and CDK Inhibitor Activity : A study on the synthesis of derivatives of 2-methylimidazo[1,2-a]pyridine, including compounds with trifluoromethyl groups, reveals their cytotoxic activity and CDK inhibitor activity. This suggests potential applications in the development of new cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).
  • Reactivity in Three-Component Cyclization : The compound's behavior in three-component cyclization reactions, particularly with ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines, has been explored. This could indicate its utility in complex organic synthesis processes (Goryaeva et al., 2020).

Chemical Synthesis and Material Science

  • Synthesis of Novel Compounds : Research on the synthesis of new compounds, such as the title compound synthesized from 1-(2-methyl­imidazo[1,2-a]pyridin-3-yl)ethanone, highlights the utility of this chemical in developing new chemical entities (Bisseyou et al., 2007).
  • Development of Chemosensory Materials : Studies on polyfluorenes with pyridyl-benzimidazole and triazole groups, where trifluoromethyl derivatives like the subject compound can play a role, show potential applications in the development of sensitive materials for metal ion detection (Du et al., 2007).

Biological and Medicinal Research

  • Antibacterial Activity : Research involving derivatives of 2,2,2-trifluoroethoxy pyridin and imidazol, similar to the subject compound, has demonstrated significant antibacterial activity, suggesting its relevance in pharmaceutical research (Reddy & Prasad, 2021).
  • DNA Binding and Nuclease Activity : Studies on Cu(II) complexes with ligands related to the subject compound indicate its potential role in understanding DNA binding mechanisms and developing nuclease agents (Kumar et al., 2012).

Advanced Material Applications

  • Synthesis of Imidazo[1,2-a]pyridines : Investigations into the aqueous synthesis of methylimidazo[1,2-a]pyridines, a class to which the subject compound belongs, suggest potential applications in the creation of advanced materials and complex organic molecules (Mohan, Rao & Adimurthy, 2013).

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylimidazo[1,5-a]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-6-14-8(9(16)10(11,12)13)7-4-2-3-5-15(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPTYBILHJJZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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